molecular formula C14H12O4 B14384929 3-Benzyl-2,4-dihydroxybenzoic acid CAS No. 87941-69-3

3-Benzyl-2,4-dihydroxybenzoic acid

Cat. No.: B14384929
CAS No.: 87941-69-3
M. Wt: 244.24 g/mol
InChI Key: OEUKLGGHRHDBEX-UHFFFAOYSA-N
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Description

3-Benzyl-2,4-dihydroxybenzoic acid: is a phenolic compound belonging to the hydroxybenzoic acid family These compounds are known for their aromatic carboxylic acid structure, which includes a benzene ring substituted with hydroxyl and carboxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-2,4-dihydroxybenzoic acid typically involves the benzylation of 2,4-dihydroxybenzoic acid. One common method is the Kolbe-Schmitt reaction, where resorcinol is carboxylated to form 2,4-dihydroxybenzoic acid, followed by benzylation using benzyl halides under basic conditions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve similar benzylation reactions, optimized for yield and purity, using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl groups in 3-Benzyl-2,4-dihydroxybenzoic acid can undergo oxidation to form quinones.

    Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Quinones and carboxylic acids.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Benzyl-substituted phenolic compounds.

Mechanism of Action

The mechanism of action for 3-Benzyl-2,4-dihydroxybenzoic acid involves its interaction with cellular pathways that regulate oxidative stress and inflammation. The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, while the benzyl group enhances its lipophilicity, facilitating membrane interactions .

Comparison with Similar Compounds

  • 2,4-Dihydroxybenzoic acid (β-Resorcylic acid)
  • 3,4-Dihydroxybenzoic acid (Protocatechuic acid)
  • 2,5-Dihydroxybenzoic acid (Gentisic acid)
  • 3,5-Dihydroxybenzoic acid (α-Resorcylic acid)

Uniqueness: 3-Benzyl-2,4-dihydroxybenzoic acid stands out due to the presence of the benzyl group, which imparts unique chemical properties and potential biological activities not observed in its simpler counterparts .

Properties

CAS No.

87941-69-3

Molecular Formula

C14H12O4

Molecular Weight

244.24 g/mol

IUPAC Name

3-benzyl-2,4-dihydroxybenzoic acid

InChI

InChI=1S/C14H12O4/c15-12-7-6-10(14(17)18)13(16)11(12)8-9-4-2-1-3-5-9/h1-7,15-16H,8H2,(H,17,18)

InChI Key

OEUKLGGHRHDBEX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=C(C=CC(=C2O)C(=O)O)O

Origin of Product

United States

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